molecular formula C23H26N2O3 B11368208 N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide

N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11368208
M. Wt: 378.5 g/mol
InChI Key: JVDKRQNONCOFKD-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Benzamide Core: The benzamide core is formed through the reaction of a benzoyl chloride derivative with an amine group.

    Final Coupling: The final step involves coupling the furan, pyridine, and benzamide moieties under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The benzamide core can be reduced to form the corresponding amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled temperature and pressure.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylfuran-2-yl)methyl]-4-(methoxy)-N-(pyridin-2-yl)benzamide
  • N-[(5-methylfuran-2-yl)methyl]-4-(ethoxy)-N-(pyridin-2-yl)benzamide
  • N-[(5-methylfuran-2-yl)methyl]-4-(butoxy)-N-(pyridin-2-yl)benzamide

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide is unique due to the presence of the pentyloxy group, which may confer distinct physicochemical properties, such as increased lipophilicity and enhanced membrane permeability. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-4-pentoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H26N2O3/c1-3-4-7-16-27-20-13-10-19(11-14-20)23(26)25(22-8-5-6-15-24-22)17-21-12-9-18(2)28-21/h5-6,8-15H,3-4,7,16-17H2,1-2H3

InChI Key

JVDKRQNONCOFKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3

Origin of Product

United States

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